molecular formula C8H5NO2S B059935 Benzo[d]thiazole-4-carboxylic acid CAS No. 1260529-67-6

Benzo[d]thiazole-4-carboxylic acid

Cat. No.: B059935
CAS No.: 1260529-67-6
M. Wt: 179.2 g/mol
InChI Key: XBFRQODQXBMILB-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiazole ring fused together

Mechanism of Action

Target of Action

Benzo[d]thiazole-4-carboxylic acid and its derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with the DprE1 enzyme. The compound binds to the ATP-binding pocket of the GyrB subunit , inhibiting the enzyme’s function and leading to the disruption of cell wall biosynthesis . This interaction results in the inhibition of the growth and proliferation of the bacteria .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis. This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria . The downstream effects of this action include the reduction of bacterial load and the alleviation of the symptoms of tuberculosis .

Pharmacokinetics

The compound’s solubility and lipophilicity are important factors that can influence its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. This leads to a decrease in the bacterial load and the alleviation of the symptoms of tuberculosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazole-4-carboxylic acid can be achieved through various synthetic pathways. One common method involves the cyclization of thioformanilides using oxidizing agents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature . Another approach includes the reaction of 2-aminobenzenethiol with carboxylic acids under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole-2-carboxylic acid
  • Benzothiazole-6-carboxylic acid
  • 2-Aminobenzothiazole

Uniqueness

Benzo[d]thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .

Biological Activity

Benzo[d]thiazole-4-carboxylic acid (BTCA) is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of BTCA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

BTCA is characterized by the following chemical structure:

  • Molecular Formula : C8_8H5_5NO2_2S
  • Molecular Weight : 181.19 g/mol

The compound features a benzothiazole ring fused with a carboxylic acid group, which contributes to its biological activity.

Antimicrobial Activity

BTCA and its derivatives have demonstrated substantial antimicrobial properties against various pathogens. Notably, studies have shown that BTCA exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for BTCA derivatives against S. aureus were reported as low as 0.015 mg/mL, indicating potent antibacterial effects .

Anticancer Properties

Research has indicated that BTCA derivatives possess anticancer activity. For instance, compounds derived from BTCA have been tested against several cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)
4aMCF-725.72 ± 3.95
4bHCT1166.3 ± 3.2
5aU870.31

These findings suggest that BTCA derivatives may induce apoptosis in cancer cells and inhibit tumor growth effectively .

Acetylcholinesterase Inhibition

BTCA has been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease through acetylcholinesterase (AChE) inhibition. A study synthesized several BTCA derivatives and evaluated their AChE inhibitory activities, with some compounds showing IC50 values as low as 2.7 µM, indicating strong inhibitory effects .

Anti-inflammatory and Antioxidant Activities

In addition to antimicrobial and anticancer properties, BTCA has been reported to possess anti-inflammatory and antioxidant activities. Compounds derived from BTCA were shown to reduce oxidative stress markers in vitro, suggesting their potential use in managing inflammation-related disorders .

Study on Antitubercular Activity

Recent studies have focused on the antitubercular properties of BTCA derivatives. One compound exhibited a binding affinity of -8.4 kcal/mol against the DprE1 protein, a potential target in tuberculosis treatment, highlighting the therapeutic promise of BTCA in combating this infectious disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of various BTCA derivatives has led to the establishment of structure-activity relationships (SAR). Modifications at specific positions on the benzothiazole ring have been correlated with enhanced biological activities, allowing for the design of more potent compounds .

Properties

IUPAC Name

1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFRQODQXBMILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606752
Record name 1,3-Benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260529-67-6
Record name 1,3-Benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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